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molecular formula C9H8Cl2O2 B1580600 Ethyl 2,4-dichlorobenzoate CAS No. 56882-52-1

Ethyl 2,4-dichlorobenzoate

Cat. No. B1580600
M. Wt: 219.06 g/mol
InChI Key: ZBBGAUHWTZKKQQ-UHFFFAOYSA-N
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Patent
US04605656

Procedure details

A mixture of 27.6 g of ethyl 2,4-dichlorobenzoate and 20.81 g of ethyl 3-pyridylacetate at 20°-25° is treated portionwise with 10.59 g of sodium methoxide. The mixture is subsequently heated at 65°-70° and resulting readily volatile products are blown off with dry nitrogen. After 20 hours, the mixture is treated with 40 ml of concentrated hydrochloric acid and heated at reflux temperature for 18 hours. The mixture is washed with diethyl ether and the aqueous phase is made basic by adding concentrated ammonia and extracted with methylene chloride. The organic phase is concentrated and the crude product is chromatographed on silica gel with methylene chloride/methanol (98:2) to yield 2',4'-dichloro-2-(3-pyridyl)-acetophenone, which can be crystallized from diethyl ether/n-pentane and melts at 55°-56°.
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
20.81 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
10.59 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:3]=1[C:4]([O:6]CC)=O.[N:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH2:20]C(OCC)=O)[CH:15]=1.C[O-].[Na+]>Cl>[Cl:1][C:2]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:3]=1[C:4](=[O:6])[CH2:20][C:16]1[CH:15]=[N:14][CH:19]=[CH:18][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
27.6 g
Type
reactant
Smiles
ClC1=C(C(=O)OCC)C=CC(=C1)Cl
Name
Quantity
20.81 g
Type
reactant
Smiles
N1=CC(=CC=C1)CC(=O)OCC
Step Two
Name
sodium methoxide
Quantity
10.59 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is subsequently heated at 65°-70°
CUSTOM
Type
CUSTOM
Details
resulting readily volatile products
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 18 hours
Duration
18 h
WASH
Type
WASH
Details
The mixture is washed with diethyl ether
ADDITION
Type
ADDITION
Details
by adding concentrated ammonia
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated
CUSTOM
Type
CUSTOM
Details
the crude product is chromatographed on silica gel with methylene chloride/methanol (98:2)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(CC=1C=NC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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